Cas no 1402568-08-4 (cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate)
cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
- Ethyl (1R,2S)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclop entanecarboxylate
- cis-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
- (1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
- cis-Ethyl2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
- A903655
- AS-31980
- Ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
- ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
- (1r,2s)-ethyl 2-BOC-aminocyclopentanecarboxylate
- MFCD16883074
- CS-0314327
- J-520090
- Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,2S)-
- 1140972-29-7
- ETHYL (1R,2S)-2-(BOC-AMINO)CYCLOPENTANECARBOXYLATE
- SCHEMBL12988279
- Ethyl (1R pound not2S)-2-(Boc-amino)cyclopentanecarboxylate
- 1402568-08-4
- AKOS016845234
- ETHYL (1R,2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOPENTANE-1-CARBOXYLATE
- DB-318941
-
- Inchi: 1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
- InChI Key: MHYUFBHMDDIXTD-ZJUUUORDSA-N
- SMILES: O(CC)C([C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 257.16270821g/mol
- Monoisotopic Mass: 257.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 64.6Ų
cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201851-1g |
cis-Ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
1402568-08-4 | 95% | 1g |
$631 | 2021-06-15 | |
| Chemenu | CM201851-1g |
cis-Ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
1402568-08-4 | 95% | 1g |
$631 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1225879-1g |
cis-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
1402568-08-4 | 95% | 1g |
$700 | 2024-06-03 | |
| Ambeed | A217205-1g |
cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate |
1402568-08-4 | 95+% | 1g |
$263.0 | 2024-04-24 |
cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate Suppliers
cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: A Comprehensive Overview
The compound with CAS No. 1402568-08-4, commonly referred to as cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The tert-butoxycarbonyl (Boc) group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the amino functionality of the molecule, making it highly versatile for further chemical modifications.
Recent studies have highlighted the importance of cyclopentane ring systems in medicinal chemistry, particularly in the design of bioactive compounds with improved pharmacokinetic profiles. The cis configuration of this compound ensures specific stereochemical interactions, which are critical for its biological activity. Researchers have explored the use of this compound as a precursor in the synthesis of complex molecules, including peptide analogs and non-peptide bioactive agents.
The synthesis of cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate involves a multi-step process that combines principles from stereochemistry and protecting group chemistry. The introduction of the Boc group is typically achieved through a reaction with di-tert-butyl dicarbonate (Boc anhydride), followed by careful control of stereochemistry during the formation of the cyclopentane ring. This compound serves as an excellent example of how modern synthetic methodologies can be employed to construct complex molecular architectures with precise control over stereochemistry and functionality.
In terms of applications, this compound has been utilized in the development of novel therapeutic agents targeting various disease states. For instance, recent research has focused on its role as an intermediate in the synthesis of cyclic peptides with enhanced stability and bioavailability. The ethoxycarbonyl group attached to the cyclopentane ring contributes to the molecule's solubility and metabolic stability, making it an attractive candidate for further drug development.
Moreover, the integration of computational chemistry tools has provided deeper insights into the molecular properties of this compound. Advanced molecular modeling techniques have revealed that the tert-butoxycarbonyl group significantly influences the molecule's conformational flexibility and hydrogen bonding capabilities, which are essential for its interactions with biological targets.
Looking ahead, the continued exploration of cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is expected to unlock new opportunities in drug discovery and materials science. Its unique combination of structural features and functional groups positions it as a valuable building block for constructing complex molecules with tailored biological activities.
1402568-08-4 (cis-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate) Related Products
- 143617-95-2(Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate)
- 245115-20-2((1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate)
- 474759-26-7(Methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate)
- 247159-48-4(1,3-Cyclopentanedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(hydroxymethyl)-, dimethyl ester, (1R,3S,4S,5S)-rel- (9CI))
- 1140972-31-1(Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate)
- 267230-27-3(Trans-cyclohexanecarboxylic Acid, 2-(1,1-dimethylethoxy)carbonylamino-, methyl ester)
- 192385-82-3(methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate)
- 192385-81-2(trans-(1R,2R)-2-tert-butoxycarbonylaminocyclopentanecarboxylic acid ethyl ester)
- 267230-26-2(Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1S,2R)-)
- 1140972-29-7(Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate)